molecular formula C14H13N3 B1612689 4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 64730-34-3

4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Cat. No. B1612689
CAS RN: 64730-34-3
M. Wt: 223.27 g/mol
InChI Key: ZMLUDLQZWAWHGB-UHFFFAOYSA-N
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Description

4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline, commonly known as 7-MeIQx, is a heterocyclic aromatic amine (HAA) that is formed during the cooking of meat at high temperatures. It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning that it is possibly carcinogenic to humans. Despite its potential health risks, 7-MeIQx remains a popular food flavoring agent and is widely consumed in many parts of the world.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Imidazo[1,2-a]pyridines, which include “4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline”, are used in the synthesis of a variety of heterocyclic compounds. A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed .

Antiviral Applications

Imidazo[1,2-a]pyridines have shown promising antiviral properties . This makes them valuable in the development of new antiviral drugs.

Antiulcer Applications

Compounds containing the imidazo[1,2-a]pyridine moiety, such as zolimidine, have been used as antiulcer drugs .

Antibacterial and Antifungal Applications

Imidazo[1,2-a]pyridines have demonstrated antibacterial and antifungal properties, making them useful in the development of new antibiotics and antifungal medications.

Anticancer Applications

Imidazo[1,2-a]pyridine derivatives have been proposed for the treatment of cancer . Their unique properties make them potential candidates for the development of new anticancer drugs.

Treatment of Cardiovascular Diseases

Imidazo[1,2-a]pyridine derivatives have also been used in the treatment of cardiovascular diseases .

Treatment of Alzheimer’s Disease

Research has suggested the use of imidazo[1,2-a]pyridine derivatives for the treatment of Alzheimer’s disease .

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

properties

IUPAC Name

4-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-6-7-17-9-13(16-14(17)8-10)11-2-4-12(15)5-3-11/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLUDLQZWAWHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585396
Record name 4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline

CAS RN

64730-34-3
Record name 4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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